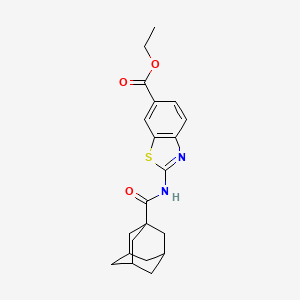![molecular formula C25H18ClN3O3S2 B11687219 (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11687219.png)
(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including a furan ring, a pyrazole ring, and a thiazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: This often involves the condensation of hydrazines with 1,3-diketones.
Formation of the thiazolidinone ring: This can be synthesized by the reaction of thioamides with α-halo carbonyl compounds.
Final assembly: The different rings are then connected through a series of condensation reactions, often under reflux conditions with appropriate catalysts.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one: Similar compounds might include other thiazolidinone derivatives, pyrazole derivatives, and furan derivatives.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which can impart a range of chemical and biological activities. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science.
属性
分子式 |
C25H18ClN3O3S2 |
|---|---|
分子量 |
508.0 g/mol |
IUPAC 名称 |
(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)18-9-4-3-5-10-18)28-23(30)21(34-25(28)33)14-19-11-12-20(32-19)16-7-6-8-17(26)13-16/h3-14H,1-2H3/b21-14+ |
InChI 键 |
BHQSCEYWEAXKCZ-KGENOOAVSA-N |
手性 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=S |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11687139.png)
![3-bromo-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11687143.png)
![(3E)-1-(4-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687144.png)
![ethyl 5-{[(2-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11687150.png)
![(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11687154.png)

![Methyl 2-{[(4-methyl-3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11687190.png)
![2-[4-(dimethylamino)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11687191.png)
![N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11687198.png)
![5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid](/img/structure/B11687214.png)

![5-bromo-N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11687224.png)

